molecular formula C18H26O B14753248 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone CAS No. 4755-86-6

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone

Katalognummer: B14753248
CAS-Nummer: 4755-86-6
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: CHWCIEYEHJWZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone is a chemical compound with the molecular formula C18H26O and a molecular weight of 258.398 g/mol . This compound is characterized by its unique structure, which includes an indene core substituted with multiple methyl groups and an ethanone functional group. It is known for its high boiling point of 351.4°C at 760 mmHg and a density of 0.923 g/cm³ .

Vorbereitungsmethoden

The synthesis of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone typically involves the use of acetyl chloride as a precursor . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and effects.

Vergleich Mit ähnlichen Verbindungen

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone can be compared with similar compounds such as:

These compounds share structural similarities but differ in the number and position of methyl groups and other substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical characteristics.

Eigenschaften

CAS-Nummer

4755-86-6

Molekularformel

C18H26O

Molekulargewicht

258.4 g/mol

IUPAC-Name

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone

InChI

InChI=1S/C18H26O/c1-8-13-9-15-16(10-14(13)11(2)19)18(6,7)12(3)17(15,4)5/h9-10,12H,8H2,1-7H3

InChI-Schlüssel

CHWCIEYEHJWZHW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.